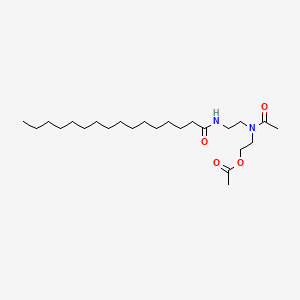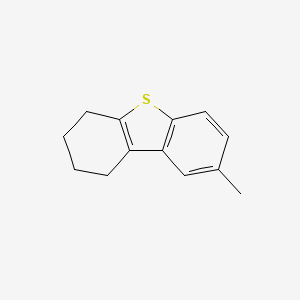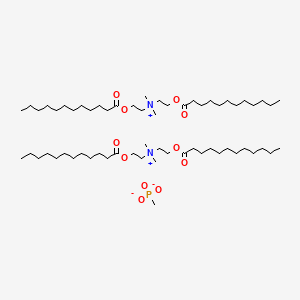
Dimethylbis(2-((1-oxododecyl)oxy)ethyl)ammonium methyl phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethylbis(2-((1-oxododecyl)oxy)ethyl)ammonium methyl phosphonate is a quaternary ammonium compound with a complex structure. It is known for its surfactant properties, which make it useful in various industrial and scientific applications .
準備方法
The synthesis of Dimethylbis(2-((1-oxododecyl)oxy)ethyl)ammonium methyl phosphonate involves multiple steps. Typically, the preparation starts with the reaction of dimethylamine with ethylene oxide to form dimethylaminoethanol. This intermediate is then reacted with dodecanoyl chloride to form the ester. Finally, the ester is reacted with methyl phosphonic acid to yield the desired compound . Industrial production methods often involve similar steps but are optimized for large-scale production to ensure high yield and purity .
化学反応の分析
Dimethylbis(2-((1-oxododecyl)oxy)ethyl)ammonium methyl phosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Dimethylbis(2-((1-oxododecyl)oxy)ethyl)ammonium methyl phosphonate has a wide range of scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and stability of reactants.
Biology: The compound is used in biological studies to modify cell membranes and study membrane dynamics.
Industry: It is used in the formulation of detergents, emulsifiers, and other cleaning agents.
作用機序
The mechanism of action of Dimethylbis(2-((1-oxododecyl)oxy)ethyl)ammonium methyl phosphonate involves its interaction with lipid bilayers in cell membranes. The compound’s surfactant properties allow it to insert into the lipid bilayer, altering membrane fluidity and permeability . This interaction can affect various cellular processes and pathways, making it useful in both research and industrial applications .
類似化合物との比較
Dimethylbis(2-((1-oxododecyl)oxy)ethyl)ammonium methyl phosphonate can be compared to other quaternary ammonium compounds such as:
Dimethylbis(2-((1-oxooctadecyl)oxy)ethyl)ammonium chloride: This compound has similar surfactant properties but differs in the length of the alkyl chain, which can affect its solubility and interaction with membranes.
Dimethylbis(2-((1-oxooctadecyl)oxy)ethyl)ammonium methyl phosphonate: This compound is structurally similar but has different functional groups, leading to variations in its chemical reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provide a balance of hydrophilic and hydrophobic properties, making it versatile for various applications .
特性
CAS番号 |
85169-42-2 |
|---|---|
分子式 |
C61H123N2O11P |
分子量 |
1091.6 g/mol |
IUPAC名 |
bis(2-dodecanoyloxyethyl)-dimethylazanium;methyl-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/2C30H60NO4.CH5O3P/c2*1-5-7-9-11-13-15-17-19-21-23-29(32)34-27-25-31(3,4)26-28-35-30(33)24-22-20-18-16-14-12-10-8-6-2;1-5(2,3)4/h2*5-28H2,1-4H3;1H3,(H2,2,3,4)/q2*+1;/p-2 |
InChIキー |
FGSFCQZWZFPYNX-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCCCCCC(=O)OCC[N+](C)(C)CCOC(=O)CCCCCCCCCCC.CCCCCCCCCCCC(=O)OCC[N+](C)(C)CCOC(=O)CCCCCCCCCCC.CP(=O)([O-])[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



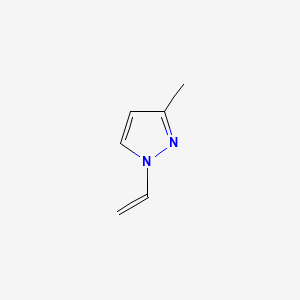
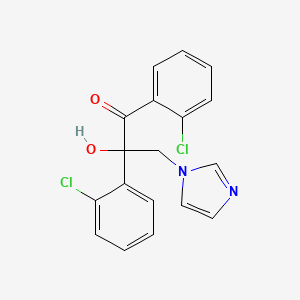
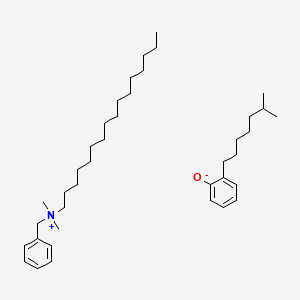
![N,N-Bis[[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]methyl]stearamide](/img/structure/B12674997.png)

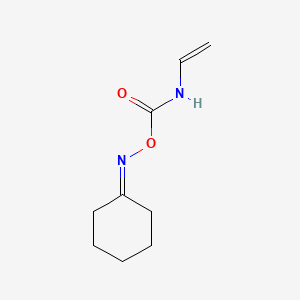
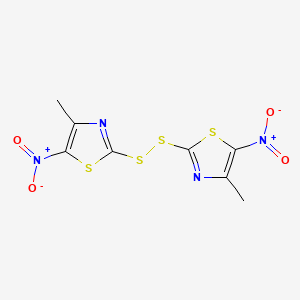
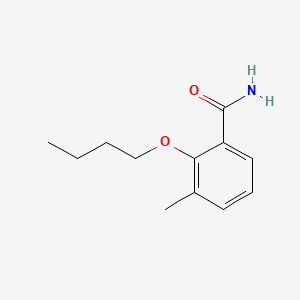
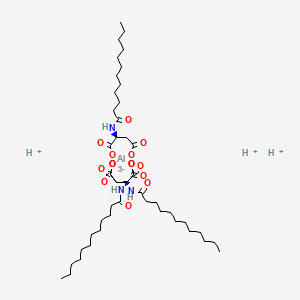
![Octahydro-1,5-methano-2H-cyclopent[d]oxepin-2-one](/img/structure/B12675053.png)

